G-Subtide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

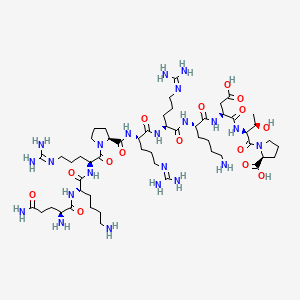

C53H96N22O15 |

|---|---|

Molecular Weight |

1281.5 g/mol |

IUPAC Name |

(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C53H96N22O15/c1-28(76)40(49(88)75-26-10-17-37(75)50(89)90)73-46(85)35(27-39(78)79)72-45(84)31(12-3-5-21-55)68-42(81)32(13-6-22-64-51(58)59)69-43(82)33(14-7-23-65-52(60)61)70-47(86)36-16-9-25-74(36)48(87)34(15-8-24-66-53(62)63)71-44(83)30(11-2-4-20-54)67-41(80)29(56)18-19-38(57)77/h28-37,40,76H,2-27,54-56H2,1H3,(H2,57,77)(H,67,80)(H,68,81)(H,69,82)(H,70,86)(H,71,83)(H,72,84)(H,73,85)(H,78,79)(H,89,90)(H4,58,59,64)(H4,60,61,65)(H4,62,63,66)/t28-,29+,30+,31+,32+,33+,34+,35+,36+,37+,40+/m1/s1 |

InChI Key |

ZNRLSBWZCPHSIT-QUDUTEPOSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)N)O |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)N)O |

Origin of Product |

United States |

Foundational & Exploratory

G-Subtide Peptide: A Technical Guide to its Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-Subtide is a decapeptide identified as a key substrate for cGMP-dependent protein kinase (PKG). Localized within the Purkinje cells of the cerebellum, this peptide plays a crucial role in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/PKG signaling cascade. Understanding the structure and function of this compound is pivotal for elucidating the downstream effects of this vital signaling pathway and for the development of novel therapeutics targeting cGMP-mediated cellular processes. This technical guide provides a comprehensive overview of the this compound peptide, including its structure, its role as a kinase substrate, and the experimental methodologies used to study its activity.

Structure of this compound

The primary structure of this compound is a linear sequence of ten amino acids.

Amino Acid Sequence

The amino acid sequence of this compound is as follows:

Gln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr-Pro

In single-letter code, this is represented as:

QKRPRRKDTP

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅₃H₉₆N₂₂O₁₅ |

| Molecular Weight | 1281.47 g/mol |

Secondary and Tertiary Structure

To date, the definitive three-dimensional structure of this compound has not been experimentally determined via methods such as X-ray crystallography or NMR spectroscopy. As a short, linear peptide, it is likely to exist in a flexible ensemble of conformations in solution. Computational modeling could be employed to predict potential secondary structure elements, such as beta-turns, which are common in short peptides. The presence of a proline residue suggests the potential for a turn in the peptide backbone.

Methodological Insight: Determining Peptide 3D Structure

The determination of a peptide's three-dimensional structure is crucial for understanding its interaction with binding partners. The two primary experimental techniques for this are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is well-suited for determining the structure of peptides in solution, providing insights into their dynamic nature. Multidimensional NMR experiments, such as COSY, TOCSY, and NOESY, can be used to determine through-bond and through-space correlations between atoms, which are then used to calculate a family of structures consistent with the experimental data.[1][2]

-

X-ray Crystallography: This method can provide a high-resolution static picture of the peptide's structure in a crystalline state.[3][4] The process involves crystallizing the peptide and then analyzing the diffraction pattern of X-rays passed through the crystal.[3][4]

This compound as a Substrate for cGMP-Dependent Protein Kinase (PKG)

This compound is a well-established substrate for cGMP-dependent protein kinase (PKG), a key effector in the NO/cGMP signaling pathway.[5] PKG is a serine/threonine kinase that, upon activation by cGMP, phosphorylates a variety of downstream targets, leading to diverse physiological responses.[6]

Phosphorylation of this compound

PKG catalyzes the transfer of a phosphate group from ATP to a serine or threonine residue within the this compound sequence. The specific site of phosphorylation on this compound has not been definitively identified in the provided search results, but kinase prediction algorithms suggest that the threonine residue is a likely candidate.

Quantitative Analysis of this compound Phosphorylation

| Substrate | Kinase | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) |

| VASPtide | PKG Iα | Data not available | Data not available |

| VASPtide | PKG Iβ | Data not available | Data not available |

| Kemptide | PKG Iα | Data not available | Data not available |

| Kemptide | PKG Iβ | Data not available | Data not available |

Note: Specific values for Km and Vmax for VASPtide and Kemptide with PKG isoforms were not found in the search results, but a comparative figure in one study indicates differences in activity.[7]

Experimental Protocols

The following section outlines a detailed methodology for a key experiment to characterize the phosphorylation of this compound by PKG.

In Vitro Kinase Assay for this compound Phosphorylation

This protocol is adapted from standard kinase assay procedures and is designed to quantify the phosphorylation of this compound by a specific PKG isozyme.[8][9]

Objective: To determine the kinetic parameters (Km and Vmax) of this compound phosphorylation by PKG.

Materials:

-

This compound peptide (synthetic, high purity)

-

Recombinant active PKG (e.g., PKG Iα or PKG Iβ)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

-

ATP solution

-

cGMP solution

-

Phosphocellulose paper

-

Scintillation counter and vials

-

Trichloroacetic acid (TCA)

Procedure:

-

Prepare a stock solution of this compound in the kinase reaction buffer.

-

Set up a series of reactions with varying concentrations of this compound. Each reaction should be performed in triplicate.

-

Prepare a master mix containing the kinase reaction buffer, [γ-³²P]ATP, and cGMP (to activate PKG).

-

Initiate the reaction by adding the PKG enzyme to the master mix and then aliquoting this mix to the tubes containing different concentrations of this compound.

-

Incubate the reactions at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Stop the reaction by spotting an aliquot of each reaction mixture onto a phosphocellulose paper strip and immediately immersing the strip in 75 mM phosphoric acid.

-

Wash the phosphocellulose papers three times with 75 mM phosphoric acid and once with acetone to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity by placing each phosphocellulose paper strip in a scintillation vial with a scintillation cocktail and measuring the counts per minute (CPM) using a scintillation counter.

-

Calculate the initial velocity of the reaction for each this compound concentration.

-

Determine the Km and Vmax by plotting the initial velocities against the this compound concentrations and fitting the data to the Michaelis-Menten equation.

Experimental Workflow Diagram:

Caption: Workflow for the in vitro kinase assay of this compound.

This compound in the NO/cGMP/PKG Signaling Pathway

This compound is a downstream effector in the well-characterized NO/cGMP/PKG signaling pathway. This pathway is integral to numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling.

Pathway Overview:

-

Nitric Oxide (NO) Production: The pathway is typically initiated by the synthesis of NO by nitric oxide synthase (NOS).

-

Guanylate Cyclase Activation: NO diffuses across cell membranes and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.

-

cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

PKG Activation: cGMP acts as a second messenger and binds to the regulatory domains of PKG, causing a conformational change that activates its kinase domain.

-

Substrate Phosphorylation: Activated PKG then phosphorylates its specific substrates, such as this compound, on serine or threonine residues.

-

Cellular Response: The phosphorylation of this compound and other PKG substrates leads to a cascade of downstream events that culminate in a specific cellular response.

Signaling Pathway Diagram:

Caption: The NO/cGMP/PKG signaling pathway leading to this compound phosphorylation.

Conclusion

This compound is a critical tool for studying the intricacies of the NO/cGMP/PKG signaling pathway. Its well-defined primary structure and role as a specific substrate for PKG make it an invaluable reagent for researchers in cell signaling and drug discovery. While its three-dimensional structure and detailed kinetic parameters of phosphorylation remain to be fully elucidated, the methodologies outlined in this guide provide a clear path for future investigations. A deeper understanding of this compound's structure-function relationship will undoubtedly contribute to the development of novel therapeutic strategies targeting cGMP-mediated physiological and pathological processes.

References

- 1. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]

- 7. An auto-inhibited state of protein kinase G and implications for selective activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. revvity.com [revvity.com]

G-Subtide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of G-Subtide, a significant peptide substrate for cGMP-dependent protein kinase (PKG), primarily for researchers, scientists, and professionals in drug development. This document outlines its core properties, experimental protocols for its synthesis and use, and its role in critical signaling pathways.

Core Data Summary

This compound is a decapeptide known for its specific phosphorylation by protein kinase G, particularly the type II isoform (PKGII). Its sequence and molecular properties are summarized below.

| Parameter | Value | Reference |

| Amino Acid Sequence | Gln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr-Pro | N/A |

| One-Letter Sequence | QKRPRRKDTP | N/A |

| Molecular Formula | C₅₃H₉₆N₂₂O₁₅ | N/A |

| Molecular Weight | ~1281.47 g/mol | N/A |

Signaling Pathway Involvement

This compound is a synthetic peptide fragment of G-substrate, a protein almost exclusively expressed in cerebellar Purkinje cells.[1][2] G-substrate is a key component of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling cascade, which plays a crucial role in a form of synaptic plasticity known as long-term depression (LTD).[1][3][4][5] LTD at the parallel fiber-Purkinje cell synapse is considered a cellular basis for motor learning.[3][5]

The signaling pathway is initiated by an increase in intracellular Ca²⁺ and the activation of nitric oxide synthase (nNOS), leading to the production of NO. NO diffuses to and activates soluble guanylate cyclase (sGC), which then synthesizes cGMP. cGMP activates protein kinase G (PKG), which in turn phosphorylates G-substrate.[3][4] Phosphorylated G-substrate acts as an inhibitor of protein phosphatase 2A (PP2A).[1][6] This inhibition of a phosphatase is a critical step in the complex signaling network that leads to the reduced sensitivity of AMPA receptors, a hallmark of LTD.[3][5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and functional analysis of this compound. These protocols are based on established techniques in peptide chemistry and biochemistry.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound using Fmoc/tBu chemistry.

Workflow for Solid-Phase Peptide Synthesis of this compound

References

- 1. pnas.org [pnas.org]

- 2. cGMP-Dependent Protein Kinase in Dorsal Root Ganglion: Relationship with Nitric Oxide Synthase and Nociceptive Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long-term depression and other synaptic plasticity in the cerebellum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual involvement of G-substrate in motor learning revealed by gene deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cerebellar long-term depression: characterization, signal transduction, and functional roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gating of long-term depression by Ca2+/calmodulin-dependent protein kinase II through enhanced cGMP signalling in cerebellar Purkinje cells - PMC [pmc.ncbi.nlm.nih.gov]

G-Subtide: A Technical Guide to its Discovery, History, and Core Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

G-Subtide is a synthetic peptide that has emerged as a valuable tool in the study of cGMP-dependent protein kinase (PKG) signaling pathways. Its sequence, H-Gln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr-Pro-OH, was specifically designed to act as a substrate for PKG, a key enzyme in various physiological processes.[1] This document provides a comprehensive overview of the discovery, history, and key experimental applications of this compound, including detailed methodologies and data presented in a structured format for ease of reference.

Discovery and History

The initial characterization of a peptide substrate with the sequence now known as this compound is linked to research on the cGMP-dependent protein kinase of the malaria parasite, Plasmodium falciparum (PfPKG). A pivotal study by Deng and colleagues in 2002 identified a novel PKG expressed during the ring stage of the parasite's life cycle. In this seminal work, various synthetic peptides were screened to identify an efficient and specific substrate for this kinase. This compound emerged as a preferentially phosphorylated substrate for the recombinant PfPKG2 protein, demonstrating its utility in characterizing the activity of this parasitic enzyme.[2] This discovery established this compound as a key reagent for investigating the role of PKG signaling in Plasmodium falciparum, opening new avenues for potential therapeutic interventions.

While originating from parasitology research, the conserved nature of PKG signaling pathways has led to the broader application of this compound in studying mammalian systems. It is now widely used as a tool to probe PKG activity in various cell types, including its well-documented localization in the Purkinje cells of the cerebellum.[2]

The cGMP/PKG Signaling Pathway and this compound

This compound serves as a direct substrate for Protein Kinase G, a central effector in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling cascade. This pathway is initiated by the activation of soluble guanylate cyclase (sGC) by NO, leading to the conversion of GTP to cGMP. The subsequent rise in intracellular cGMP levels activates PKG, which then phosphorylates a range of downstream target proteins on serine and threonine residues, thereby modulating their function.

The phosphorylation of this compound by PKG is a critical event in several cellular processes. One notable example is its role in the photic entrainment of the circadian clock in the suprachiasmatic nucleus (SCN). Studies have shown that light-induced activation of the NO/cGMP/PKG pathway leads to the phosphorylation of G-substrate (the endogenous counterpart to this compound). Phosphorylated G-substrate can then act as an inhibitor of Protein Phosphatase 2A (PP2A), a key enzyme involved in dephosphorylation events that regulate the circadian rhythm. This interaction highlights a potential downstream mechanism by which this compound phosphorylation can exert its biological effects.

Quantitative Data

To date, specific kinetic constants such as Km and Vmax for the phosphorylation of this compound by various PKG isozymes are not extensively reported in publicly available literature. However, related peptide substrates for PKG have been characterized. For instance, BPDEtide, another synthetic peptide, exhibits apparent Km values of 68 µM for cGMP-dependent kinase (cGK) and 320 µM for cAMP-dependent kinase (cAK), highlighting the relative selectivity of these substrates.[2] The lack of readily available quantitative data for this compound underscores an area for future research to better characterize its interaction with different PKG isozymes.

| Peptide Substrate | Kinase | Apparent Km (µM) |

| BPDEtide | cGK | 68 |

| BPDEtide | cAK | 320 |

| This compound | PKG | Not Reported |

Table 1: Reported Kinetic Constants for PKG Peptide Substrates.

Experimental Protocols

The primary experimental application of this compound is in in vitro kinase assays to measure the activity of PKG. The following protocol provides a general framework for such an assay, which typically relies on the transfer of a radioactive phosphate group from ATP to the this compound peptide.

In Vitro PKG Kinase Assay using this compound

1. Materials:

- Purified, active PKG enzyme

- This compound peptide

- [γ-32P]ATP or [γ-33P]ATP

- Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

- cGMP (for PKG activation)

- P81 phosphocellulose paper

- Phosphoric acid (0.75%)

- Scintillation counter and vials

2. Assay Procedure:

- Prepare a master mix of the kinase reaction buffer containing cGMP to pre-activate the PKG.

- Add the purified PKG enzyme to the master mix.

- In separate tubes, add the this compound substrate.

- Initiate the kinase reaction by adding the [γ-32P]ATP to the tubes containing the enzyme and substrate.

- Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

- Wash the P81 papers three times in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

- Rinse the papers with acetone and allow them to air dry.

- Place the dry papers into scintillation vials with a suitable scintillation cocktail.

- Quantify the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of phosphorylated this compound and thus to the PKG activity.

// Nodes

Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Prepare_Mix [label="Prepare Reaction Mix\n(Buffer, cGMP, PKG, this compound)", fillcolor="#F1F3F4", fontcolor="#202124"];

Initiate [label="Initiate Reaction\n(Add [γ-32P]ATP)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Incubate [label="Incubate at 30°C", fillcolor="#F1F3F4", fontcolor="#202124"];

Stop [label="Stop Reaction\n(Spot on P81 paper)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Wash [label="Wash Papers\n(Phosphoric Acid)", fillcolor="#F1F3F4", fontcolor="#202124"];

Dry [label="Dry Papers", fillcolor="#F1F3F4", fontcolor="#202124"];

Count [label="Scintillation Counting", fillcolor="#FBBC05", fontcolor="#202124"];

Analyze [label="Analyze Data", fillcolor="#34A853", fontcolor="#FFFFFF"];

End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

Start -> Prepare_Mix;

Prepare_Mix -> Initiate;

Initiate -> Incubate;

Incubate -> Stop;

Stop -> Wash;

Wash -> Dry;

Dry -> Count;

Count -> Analyze;

Analyze -> End;

}

Conclusion

This compound has proven to be an indispensable tool for the study of PKG-mediated signaling. Its origins in the investigation of a parasitic enzyme have paved the way for its widespread use in understanding fundamental physiological processes in mammals. While further characterization of its kinetic properties with various PKG isozymes is warranted, the established utility of this compound in kinase assays and its role in elucidating complex signaling networks, such as the regulation of the circadian clock, solidify its importance in the fields of biochemistry, pharmacology, and neuroscience. This guide provides a foundational resource for researchers and drug development professionals seeking to leverage this compound in their investigations of cGMP-dependent signaling pathways.

References

G-Subtide's Role in Purkinje Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-substrate, a protein predominantly localized in cerebellar Purkinje cells, is a key downstream effector in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/cGMP-dependent protein kinase (PKG) signaling pathway. The synthetic peptide, G-Subtide, serves as a valuable tool for interrogating the function of this pathway, which is critically implicated in cerebellar long-term depression (LTD) and motor learning. This technical guide provides an in-depth overview of G-substrate's function in Purkinje cells, detailing the underlying signaling cascade and providing experimental protocols and quantitative data derived from studies on G-substrate knockout mouse models.

Introduction

The cerebellum is a crucial brain region for motor control, coordination, and learning. At the cellular level, synaptic plasticity in the cerebellum, particularly long-term depression (LTD) at the parallel fiber-Purkinje cell synapse, is considered a fundamental mechanism for motor learning. The NO/cGMP signaling pathway is a central player in inducing this form of plasticity. G-substrate, a specific substrate for cGMP-dependent protein kinase (PKG), is highly expressed in Purkinje cells and is a critical component of this pathway. This compound, a synthetic peptide analog of the phosphorylation site of G-substrate, allows for the specific investigation of PKG activity and its downstream effects. This document outlines the function of G-substrate, the signaling pathway it is involved in, and methodologies to study its role in Purkinje cell physiology.

The G-Substrate/G-Subtide Signaling Pathway in Purkinje Cells

The activation of the G-substrate pathway in Purkinje cells is initiated by the release of nitric oxide (NO) from surrounding interneurons, such as basket and stellate cells, as well as from parallel and climbing fibers.

Signaling Cascade:

-

Nitric Oxide (NO) Synthesis: Stimulation of parallel fibers leads to the activation of neuronal nitric oxide synthase (nNOS) in adjacent cells, resulting in the production of NO.

-

Soluble Guanylate Cyclase (sGC) Activation: NO, a diffusible gas, readily crosses cell membranes and binds to the heme moiety of soluble guanylate cyclase (sGC) within the Purkinje cell, leading to its activation.

-

cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Protein Kinase G (PKG) Activation: cGMP binds to the regulatory domain of cGMP-dependent protein kinase (PKG, specifically cGKI in Purkinje cells), causing a conformational change that activates its catalytic domain.

-

G-substrate Phosphorylation: Activated PKG then phosphorylates G-substrate on a specific threonine residue. This compound, containing this phosphorylation site, is used in vitro to measure PKG activity.

-

Downstream Effects: The functional consequence of G-substrate phosphorylation is the inhibition of protein phosphatase 2A (PP2A). This inhibition is thought to be a critical step in the induction of cerebellar LTD, as it prevents the dephosphorylation of AMPA receptors, leading to their internalization and a reduction in synaptic strength.

An In-depth Technical Guide on the Core Mechanism of Action of G-Subtide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-Subtide, a synthetic peptide with the amino acid sequence Gln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr-Pro, serves as a specific substrate for cyclic guanosine monophosphate (cGMP)-dependent protein kinase (PKG).[1][2] Localized within the Purkinje cells of the cerebellum, this compound is a key component of the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cGMP-PKG signaling cascade. Its phosphorylation by PKG plays a crucial role in intricate cellular processes, notably in the regulation of synaptic plasticity. The phosphorylated form of the parent protein, G-substrate, functions as a potent inhibitor of protein phosphatase 2A (PP2A). This inhibition modulates downstream signaling pathways, including those involved in cerebellar long-term depression (LTD), a cellular mechanism fundamental to motor learning. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its role in signaling pathways, available quantitative data, and detailed experimental protocols for its use in research.

Core Mechanism of Action: A Substrate for PKG

This compound's primary mechanism of action is to serve as a substrate for phosphorylation by cGMP-dependent protein kinase (PKG).[1][2] PKG is a serine/threonine-specific protein kinase that is activated by cGMP. The binding of cGMP to the regulatory domain of PKG induces a conformational change that activates the catalytic domain, enabling it to phosphorylate target proteins like G-substrate, from which this compound is derived.

The sequence of this compound (QKRPRRKDTP) contains a consensus phosphorylation site for PKG. It is preferentially phosphorylated by the recombinant PfPKG2 protein, a homolog of mammalian PKG.

The Signaling Pathway: From Nitric Oxide to Phosphatase Inhibition

This compound is an integral component of the NO/cGMP/PKG signaling pathway, which is particularly prominent in cerebellar Purkinje cells. This pathway is crucial for various physiological processes, including the modulation of synaptic transmission and plasticity.

Signaling Pathway Diagram

References

- 1. Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specific inhibitors of protein phosphatase 2A inhibit tumor metastasis through augmentation of natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

G-Subtide as a Substrate for Protein Kinase G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of G-Subtide, a selective peptide substrate for cGMP-dependent Protein Kinase G (PKG). This document details its biochemical properties, its role within cellular signaling pathways, and comprehensive experimental protocols for its use in research and drug discovery.

Introduction

This compound is a synthetic peptide that serves as a specific substrate for Protein Kinase G, a key effector in the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. PKG is a serine/threonine-specific protein kinase implicated in a multitude of physiological processes, including smooth muscle relaxation, platelet function, and neuronal signaling. The specificity of this compound makes it an invaluable tool for the accurate measurement of PKG activity, enabling detailed kinetic studies and high-throughput screening for modulators of this important enzyme.

Biochemical Properties and Specificity

This compound is a decapeptide with the following sequence:

-

Sequence: Gln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr-Pro

-

Molecular Formula: C₅₃H₉₆N₂₂O₁₅

-

Molecular Weight: 1280.74 Da[1]

The phosphorylation of this compound by PKG occurs on the threonine residue.

Quantitative Kinetic Data

This compound exhibits a notable preference for PKG II over PKG Iα, as demonstrated by their respective Michaelis constants (Km).[1] This selectivity is a critical consideration for researchers investigating isoform-specific functions of PKG.

| Parameter | PKG Iα | PKG II |

| Km (µM) | 226 | 84 |

The cGMP/PKG Signaling Pathway and this compound

The canonical NO/cGMP/PKG signaling cascade is initiated by the production of nitric oxide, which activates soluble guanylate cyclase (sGC) to synthesize cGMP. This second messenger then allosterically activates PKG. Activated PKG phosphorylates a variety of downstream targets, including this compound in experimental settings, to elicit a cellular response. An important downstream effect of the phosphorylation of the endogenous G-substrate is the inhibition of Protein Phosphatase 2A (PP2A), which in turn modulates the phosphorylation state of other proteins.[2]

Caption: The NO/cGMP/PKG signaling cascade leading to the phosphorylation of this compound.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in standard laboratory assays to measure PKG activity. These are generalized methods and may require optimization for specific experimental conditions.

In Vitro PKG Kinase Assay using Radiolabeled ATP

This protocol is a classic method for quantifying kinase activity by measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate.

Materials:

-

Purified, active PKG enzyme

-

This compound

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

-

cGMP (for PKG activation)

-

ATP solution

-

Phosphoric acid (e.g., 75 mM)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare the Reaction Mix: For each reaction, prepare a master mix containing kinase reaction buffer, a saturating concentration of cGMP (e.g., 10 µM), and the desired concentration of this compound (typically at or near the Km value).

-

Initiate the Reaction: Add the purified PKG enzyme to the reaction mix. Equilibrate at the desired reaction temperature (e.g., 30°C) for 5 minutes.

-

Start Phosphorylation: Initiate the phosphorylation reaction by adding a solution of MgCl₂ and [γ-³²P]ATP (final concentration typically 100-200 µM, with a specific activity of 100-500 cpm/pmol).

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Immediately place the P81 paper in a beaker of 75 mM phosphoric acid. Wash three times with phosphoric acid for 5-10 minutes each, followed by a final wash with acetone.

-

Quantification: Allow the P81 paper to dry, then place it in a scintillation vial with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.

Non-Radioactive PKG Kinase Assay using Fluorescent Peptides

This method offers a safer and more high-throughput-compatible alternative to radiolabeled assays. It relies on a change in the fluorescence properties of a modified this compound upon phosphorylation.

Materials:

-

Purified, active PKG enzyme

-

Fluorescently labeled this compound (e.g., with a Sox fluorophore)

-

Kinase reaction buffer

-

cGMP

-

ATP solution

-

96- or 384-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents: Prepare solutions of PKG, fluorescent this compound, cGMP, and ATP in kinase reaction buffer.

-

Set up the Reaction: In a microplate well, combine the kinase reaction buffer, cGMP, and the fluorescent this compound substrate.

-

Add Enzyme: Add the PKG enzyme to the wells.

-

Initiate the Reaction: Start the reaction by adding ATP.

-

Monitor Fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore. Monitor the change in fluorescence intensity over time. The rate of fluorescence change is proportional to the kinase activity.

Caption: A generalized workflow for an in vitro PKG kinase assay using this compound.

Application in Drug Development

The reliability and specificity of this compound make it an excellent tool for the discovery and characterization of PKG modulators.

High-Throughput Screening (HTS)

Non-radioactive assays using fluorescently labeled this compound are readily adaptable to HTS formats (384- and 1536-well plates). These assays can be used to screen large compound libraries for inhibitors or activators of PKG activity. The logical workflow for such a screen is depicted below.

Caption: Logical workflow for a high-throughput screen for PKG modulators using this compound.

Conclusion

This compound is a versatile and specific tool for the study of Protein Kinase G. Its well-defined kinetic properties and adaptability to various assay formats make it an essential reagent for academic researchers investigating cGMP signaling and for industry professionals engaged in the discovery of novel therapeutics targeting the PKG pathway.

References

The Role of G-Subtide in Cerebellar Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-Subtide is a synthetic peptide that serves as a specific substrate for cGMP-dependent protein kinase (PKG), particularly enriched in the Purkinje cells of the cerebellum.[1][2] Its strategic localization and function place it as a key player in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling cascade, a pathway integral to synaptic plasticity in the cerebellum. This technical guide provides a comprehensive overview of the role of this compound in cerebellar signaling, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the involved pathways.

Core Signaling Pathway: The NO/cGMP/PKG Cascade in Purkinje Cells

In cerebellar Purkinje cells, the NO/cGMP/PKG signaling pathway is a critical modulator of synaptic transmission and plasticity, particularly in the induction of long-term depression (LTD).[3] this compound, as a substrate for PKG, is centrally involved in the downstream effects of this pathway.

The cascade is initiated by the production of nitric oxide (NO), a diffusible messenger, which activates soluble guanylate cyclase (sGC). sGC, in turn, catalyzes the conversion of GTP to cGMP. The subsequent rise in intracellular cGMP levels leads to the activation of PKG. Activated PKG then phosphorylates a variety of downstream targets, including G-substrate, for which this compound is a specific peptide analogue.[3] Phosphorylated G-substrate acts as a potent inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A).[1] This inhibition of phosphatases is a crucial step in the molecular cascade leading to LTD.[3]

Quantitative Data

The phosphorylation of this compound by different isoforms of PKG has been characterized, revealing a preference for PKG II. The Michaelis-Menten constant (Km) is a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity.

| Substrate | Kinase Isoform | Km (µM) | Vmax |

| This compound | PKG Iα | 226[4] | Not Reported |

| This compound | PKG II | 84[4] | Not Reported |

Experimental Protocols

In Vitro Phosphorylation of this compound by PKG

This protocol outlines a general procedure for the in vitro phosphorylation of this compound using a radioactive kinase assay.

Materials:

-

Recombinant active PKG (Iα or II)

-

This compound peptide

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)

-

[γ-³²P]ATP

-

ATP solution

-

Phosphocellulose paper

-

Scintillation counter

-

Phosphoric acid wash solution (e.g., 0.75% H₃PO₄)

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing kinase reaction buffer, the desired concentration of this compound, and recombinant PKG.

-

Initiation: Start the reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP to the reaction mixture. The final ATP concentration should be optimized for the specific PKG isoform.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

-

Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose papers multiple times in a phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter. This value corresponds to the amount of phosphorylated this compound.

Cerebellar Slice Preparation and Induction of Long-Term Depression (LTD)

This protocol provides a general overview of the methodology used to study LTD in cerebellar slices, a context where this compound signaling is relevant.

Materials:

-

Rodent (e.g., rat or mouse)

-

Vibratome

-

Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂/5% CO₂

-

Recording chamber for electrophysiology

-

Stimulating and recording electrodes

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Slice Preparation: Rapidly dissect the cerebellum and place it in ice-cold, oxygenated aCSF. Use a vibratome to cut sagittal slices (e.g., 200-300 µm thick).

-

Recovery: Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour.

-

Electrophysiology: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

-

Recording: Obtain whole-cell patch-clamp recordings from Purkinje cells.

-

Stimulation: Place a stimulating electrode in the molecular layer to activate parallel fibers (PFs) and another near the Purkinje cell to stimulate climbing fibers (CFs).

-

LTD Induction: Induce LTD by pairing PF stimulation with either CF stimulation or direct depolarization of the Purkinje cell.[5]

-

Data Analysis: Monitor the excitatory postsynaptic currents (EPSCs) evoked by PF stimulation before and after the LTD induction protocol to quantify the degree of synaptic depression.

Downstream Effects of this compound Phosphorylation

The primary downstream effect of this compound phosphorylation is the inhibition of protein phosphatases, particularly PP1 and PP2A.[1] This action has significant consequences for cerebellar signaling:

-

Potentiation of Kinase Activity: By inhibiting phosphatases, phosphorylated G-substrate effectively amplifies the effects of protein kinases, such as Protein Kinase C (PKC), which are also involved in the induction of LTD.[3]

-

Regulation of Substrate Phosphorylation: The inhibition of PP1 and PP2A leads to a sustained phosphorylation of their target proteins. This is a key mechanism for the maintenance of LTD.

-

Integration of Signaling Pathways: The this compound/G-substrate system serves as a point of convergence for the NO/cGMP pathway and other signaling cascades that regulate phosphatase activity, allowing for the fine-tuning of synaptic plasticity.

Conclusion

This compound is a valuable tool for dissecting the intricacies of the NO/cGMP/PKG signaling pathway in the cerebellum. Its specific phosphorylation by PKG and the subsequent inhibition of protein phosphatases by its phosphorylated counterpart represent a crucial control point in the molecular machinery underlying synaptic plasticity, particularly long-term depression in Purkinje cells. Further research into the precise kinetics of this compound phosphorylation by different PKG isoforms and the identification of all downstream targets of phosphorylated G-substrate will continue to illuminate the complex signaling networks that govern cerebellar function.

References

- 1. Dual involvement of G-substrate in motor learning revealed by gene deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Long-term depression and other synaptic plasticity in the cerebellum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. An evaluation of the synapse specificity of long-term depression induced in rat cerebellar slices - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of G-Subtide with Plasmodium falciparum cGMP-dependent Protein Kinase 2 (PfPKG2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between G-Subtide, a known peptide substrate, and Plasmodium falciparum cGMP-dependent Protein Kinase 2 (PfPKG2), a critical enzyme in the lifecycle of the malaria parasite. This document consolidates available information on the biochemical relationship, outlines relevant experimental methodologies, and presents signaling pathways involving PfPKG2. The content herein is intended to serve as a foundational resource for researchers engaged in the study of Plasmodium signaling pathways and the development of novel antimalarial therapeutics targeting PfPKG2.

Introduction

Plasmodium falciparum, the protozoan parasite responsible for the most severe form of malaria, relies on a complex network of signaling pathways to regulate its lifecycle, including the invasion of host erythrocytes. One of the key enzymes in these pathways is the cGMP-dependent protein kinase 2 (PfPKG2). PfPKG2 has been identified as an essential protein for parasite survival, making it a promising target for novel antimalarial drug development.[1]

Understanding the substrate specificity and kinetics of PfPKG2 is crucial for the design of potent and selective inhibitors. This compound, a peptide originally identified as a substrate for cGMP-dependent protein kinase in bovine cerebellum, has been utilized as a model substrate to characterize the enzymatic activity of PfPKG2.[2] This guide delves into the specifics of this interaction, providing the necessary technical details for its study in a laboratory setting.

This compound and PfPKG2: The Interaction

This compound is a synthetic peptide with the amino acid sequence Gln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr-Pro.[2] It serves as a preferential substrate for recombinant PfPKG2, indicating that the kinase recognizes and phosphorylates a specific serine or threonine residue within this sequence. The phosphorylation of this compound by PfPKG2 provides a direct method for measuring the kinase's enzymatic activity.

Quantitative Data

Currently, there is a notable absence of publicly available, peer-reviewed data detailing the specific kinetic parameters (e.g., Michaelis-Menten constant (Km), catalytic rate constant (kcat), and binding affinity (Kd)) for the interaction between this compound and PfPKG2. While the qualitative interaction is established, further quantitative characterization is required to fully understand the enzymatic efficiency and substrate binding dynamics.

Table 1: Summary of this compound and PfPKG2 Interaction Data

| Parameter | Value | Reference |

| This compound Sequence | Gln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr-Pro | [2] |

| Interaction Type | Enzyme-Substrate | [2] |

| Km | Not Reported | - |

| kcat | Not Reported | - |

| kcat/Km | Not Reported | - |

| Kd | Not Reported | - |

Experimental Protocols

The following sections outline detailed methodologies for key experiments relevant to the study of the this compound and PfPKG2 interaction. These protocols are based on established techniques in kinase biology and can be adapted for this specific interaction.

Recombinant PfPKG2 Expression and Purification

The production of active, recombinant PfPKG2 is a prerequisite for in vitro studies. A common approach involves expressing a tagged version of the PfPKG2 catalytic domain in Escherichia coli.

Protocol 3.1.1: Expression and Purification of His-tagged PfPKG2

-

Transformation: Transform competent E. coli (e.g., BL21(DE3) strain) with an expression vector containing the coding sequence for the His-tagged PfPKG2 catalytic domain.

-

Culture Growth: Inoculate a starter culture in Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. The following day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induction of Expression: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for several hours to overnight to enhance protein solubility.

-

Cell Lysis: Harvest the bacterial cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme). Lyse the cells by sonication on ice.

-

Purification: Clarify the lysate by centrifugation. Apply the supernatant to a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column pre-equilibrated with lysis buffer. Wash the column extensively with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM). Elute the bound His-tagged PfPKG2 with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Quality Control: Assess the purity and concentration of the purified protein using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

In Vitro Kinase Assay

This assay measures the phosphorylation of this compound by PfPKG2. A common method utilizes radiolabeled ATP.

Protocol 3.2.1: Radioactive Kinase Assay

-

Reaction Setup: Prepare a reaction mixture containing kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), a known concentration of this compound, and the purified recombinant PfPKG2.

-

Initiation of Reaction: Initiate the phosphorylation reaction by adding a solution of ATP containing a tracer amount of [γ-32P]ATP. The final ATP concentration should be optimized for the specific experimental goals (e.g., near the Km for ATP if known).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction remains within the linear range of product formation.

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

-

Detection of Phosphorylation: Spot a portion of the reaction mixture onto a phosphocellulose paper disc. Wash the discs extensively with a dilute phosphoric acid solution to remove unincorporated [γ-32P]ATP.

-

Quantification: Measure the amount of 32P incorporated into the this compound substrate by liquid scintillation counting.

-

Data Analysis: Calculate the specific activity of the kinase (e.g., in pmol of phosphate transferred per minute per mg of enzyme). For kinetic analysis, perform the assay with varying concentrations of this compound and a fixed concentration of ATP to determine the Km and Vmax.

Phosphoproteomic Identification of PfPKG2 Substrates

Mass spectrometry-based phosphoproteomics can be employed to identify endogenous substrates of PfPKG2 in P. falciparum lysates.

Protocol 3.3.1: Kinase Assay Linked with Phosphoproteomics (KALIP)

-

Protein Extraction: Prepare a protein extract from P. falciparum cultures.

-

In Vitro Kinase Reaction: Incubate the parasite lysate with purified active PfPKG2 in the presence of non-radiolabeled ATP. A control reaction without the addition of exogenous PfPKG2 should be run in parallel.

-

Protein Digestion: After the kinase reaction, denature the proteins and digest them into peptides using a protease such as trypsin.

-

Phosphopeptide Enrichment: Enrich the phosphopeptides from the complex peptide mixture using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

-

Mass Spectrometry: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify the phosphopeptides and quantify their relative abundance between the PfPKG2-treated and control samples using specialized bioinformatics software. Peptides showing increased phosphorylation in the presence of active PfPKG2 are considered potential substrates.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the this compound and PfPKG2 interaction.

PfPKG2 Signaling Cascade

PfPKG2 is a key component of the cGMP signaling pathway in P. falciparum, which is crucial for processes like erythrocyte invasion.

Caption: PfPKG2 signaling pathway overview.

Experimental Workflow for In Vitro Kinase Assay

This diagram outlines the major steps involved in performing an in vitro kinase assay to measure the phosphorylation of this compound by PfPKG2.

Caption: Workflow for a radioactive in vitro kinase assay.

Logical Relationship for Substrate Identification

This diagram illustrates the logical process for identifying a protein as a substrate of PfPKG2 using a phosphoproteomic approach.

Caption: Logical workflow for identifying PfPKG2 substrates.

Conclusion

The interaction between this compound and PfPKG2 provides a valuable model system for studying the enzymatic activity of this essential P. falciparum kinase. While the qualitative nature of this interaction is established, a significant gap exists in the availability of detailed quantitative kinetic and binding data. The experimental protocols outlined in this guide provide a framework for researchers to conduct these much-needed quantitative studies. A thorough characterization of the this compound-PfPKG2 interaction will not only enhance our fundamental understanding of PfPKG2 enzymology but also aid in the development of high-throughput screening assays for the discovery of novel PfPKG2 inhibitors, a critical step towards new antimalarial therapies. Further research is strongly encouraged to populate the missing quantitative data and to identify and characterize the endogenous substrates of PfPKG2 within the parasite.

References

The cGMP/PKG Signaling Axis: A Technical Guide to Substrate Recognition and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cGMP-dependent protein kinase (PKG) signaling pathway, with a focus on the identification and characterization of its substrates across different species. While the specific peptide "G-Subtide" (QKRPRRKDTP) is a known substrate for PKG, particularly studied in the context of Plasmodium falciparum, a broader understanding of PKG substrate recognition is crucial for therapeutic development targeting this pathway. This document details the conserved signaling cascade, provides a comparative analysis of known PKG substrates, outlines experimental protocols for their study, and presents visualizations to facilitate comprehension.

The cGMP/PKG Signaling Pathway: A Conserved Mechanism

The cGMP/PKG signaling pathway is a fundamental intracellular signal transduction cascade that mediates a wide array of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[1] The core components of this pathway are highly conserved across diverse species. The general mechanism involves the synthesis of cyclic guanosine monophosphate (cGMP) by guanylate cyclases (GC), which in turn activates PKG, a serine/threonine-specific protein kinase.[1][2]

Activated PKG then phosphorylates a variety of downstream protein substrates, altering their activity and leading to a cellular response.[3] The specificity of this response is determined by the particular PKG isoform expressed (PKG-I or PKG-II), its subcellular localization, and the availability of its substrates.[1][4]

Signaling Pathway Diagram

Caption: The cGMP/PKG signaling pathway.

PKG Substrate Diversity and Recognition

While "this compound" serves as a model substrate, PKG phosphorylates a wide range of proteins, and its substrate specificity is a key determinant of its biological function. The consensus phosphorylation sequence for PKG is generally considered to be (R/K)n-X-S/T, where n is 2 or 3, and X is any amino acid.[3] However, studies using peptide libraries and proteomics have revealed a broader range of recognition motifs.

Below is a table summarizing known and potential PKG substrates from different species, including their phosphorylation site sequences. This data is compiled from high-throughput screening studies and individual protein characterizations.

| Protein Substrate | Species | Phosphorylation Site Sequence | Comments |

| This compound | Plasmodium falciparum | QKRPRRKDT P | Synthetic peptide substrate. |

| VASP | Human | RVSNAAS EDP | Involved in actin dynamics.[5] |

| PDE5A | Human | RKTQSAS VPH | Regulates cGMP levels.[5] |

| CFTR | Human | RFSYIS TEQ | Chloride channel.[5][6] |

| ERF | Human | RSRSRGS PGR | Ets2 repressor factor.[5] |

| CENPA | Human | GPRRRS RKPE | Histone H3-like centromeric protein.[5] |

| IRAG | Human | RRMSFGS L | IP3 receptor-associated cGMP kinase substrate.[6] |

| MYPT1 | Human | RRASVS K | Myosin phosphatase targeting subunit 1.[4] |

| RhoA | Human | RRGKS E | Small GTPase.[4] |

Note: The phosphorylated serine (S) or threonine (T) residue is indicated in bold. The data presented is primarily from in vitro studies and high-throughput screens; in vivo relevance may vary.

Quantitative Analysis of PKG Substrate Phosphorylation

| Peptide Substrate (from PamChip® Array) | PKG Isoform | Phosphorylation Score (Arbitrary Units) |

| ERF_519_531 (RSRSRGS PGR) | PKGI | 10 |

| ERF_519_531 (RSRSRGS PGR) | PKGII | 10 |

| VASP_232_244 (RVSNAAS EDP) | PKGI | 9 |

| VASP_232_244 (RVSNAAS EDP) | PKGII | 9 |

| CFTR_761_773 (RFSYIS TEQ) | PKGI | 9 |

| CFTR_761_773 (RFSYIS TEQ) | PKGII | 5 |

| CENPA_1_14 (GPRRRS RKPE) | PKGI | 3 |

| CENPA_1_14 (GPRRRS RKPE) | PKGII | 7 |

Source: Adapted from a study on novel PKG substrates. The scores, ranging from 1 to 10, reflect the relative phosphorylation intensity in a peptide microarray assay.[5]

Experimental Protocols: In Vitro Kinase Assay for PKG Substrates

The following is a generalized protocol for an in vitro kinase assay to identify and characterize PKG substrates. This protocol is based on commonly used methodologies and should be optimized for specific kinases and substrates.[7][8][9][10]

Workflow Diagram

Caption: General workflow for an in vitro kinase assay.

Detailed Methodology

1. Reagents and Buffers:

-

Kinase Buffer (5X): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM DTT. Store at -20°C.

-

Purified PKG: Recombinant PKG-I or PKG-II. Concentration to be optimized (e.g., 10-100 ng per reaction).

-

Substrate: Synthetic peptide (e.g., this compound) or purified protein. Concentration to be varied for kinetic analysis (e.g., 1-100 µM).

-

ATP Mix: 100 µM ATP supplemented with [γ-³²P]ATP (10 µCi per reaction). Prepare fresh.

-

cGMP Stock: 10 mM cGMP in water. Store at -20°C.

-

Stop Solution: 2X SDS-PAGE sample buffer or 75 mM phosphoric acid for filter-based assays.

2. Assay Procedure:

-

Prepare a master mix of the kinase reaction components (excluding ATP and substrate for kinetic assays) on ice. For a 25 µL reaction, this would typically include:

-

5 µL 5X Kinase Buffer

-

x µL Purified PKG

-

x µL cGMP (to a final concentration of 1-10 µM for activation)

-

x µL H₂O to bring the volume to 20 µL (after adding substrate).

-

-

Add the desired concentration of the substrate to each reaction tube.

-

Initiate the reaction by adding 5 µL of the ATP mix.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of 2X SDS-PAGE sample buffer and heating at 95°C for 5 minutes, or by spotting onto a phosphocellulose filter paper and immersing in phosphoric acid.

3. Detection and Analysis:

-

SDS-PAGE and Autoradiography:

-

Separate the reaction products on an SDS-PAGE gel.

-

Dry the gel and expose it to a phosphor screen or X-ray film.

-

Quantify the band intensity corresponding to the phosphorylated substrate using densitometry.

-

-

Filter Binding Assay:

-

Wash the phosphocellulose filters extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Kinetic Analysis:

-

Perform the assay with varying concentrations of the substrate while keeping the enzyme concentration constant.

-

Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Conclusion

This technical guide provides a foundational understanding of the cGMP/PKG signaling pathway and its substrates. While this compound is a useful tool, the broader landscape of PKG substrates is diverse and critical to the pleiotropic effects of this pathway. The provided data and protocols offer a starting point for researchers to investigate the roles of PKG in various physiological and pathological contexts, and to identify and validate novel substrates as potential therapeutic targets. Further research, particularly in quantitative proteomics and kinomics, will be essential to fully elucidate the complex regulatory networks governed by PKG signaling.

References

- 1. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]

- 2. cusabio.com [cusabio.com]

- 3. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rising behind NO: cGMP-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. In vitro kinase assay [protocols.io]

- 10. revvity.com [revvity.com]

Endogenous Function of G-Substrate: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the endogenous function of G-substrate, a key protein in cerebellar Purkinje cells. Initially identified as a prominent substrate for cGMP-dependent protein kinase (PKG), G-substrate plays a critical role in the nitric oxide (NO) signaling cascade. Its phosphorylation by PKG transforms it into a potent inhibitor of protein phosphatases, thereby modulating downstream signaling pathways crucial for synaptic plasticity and motor learning. This document details the molecular mechanisms, quantitative data, and experimental protocols relevant to the study of G-sSubstrate, offering a valuable resource for researchers in neuroscience and drug discovery.

Introduction

G-substrate is a 23 kDa protein predominantly and almost exclusively expressed in the Purkinje cells of the cerebellum.[1] It was first identified as a major endogenous substrate for cGMP-dependent protein kinase (PKG). The commercially available "G-Subtide" is a synthetic peptide derived from the phosphorylation site of the full-length G-substrate protein and is commonly used in in vitro kinase assays. The endogenous function of G-substrate is intricately linked to the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cyclic guanosine monophosphate (cGMP)/PKG signaling pathway, a critical cascade in neuronal function.[2] Upon phosphorylation, G-substrate acts as a highly specific inhibitor of serine/threonine protein phosphatases, particularly protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[1][3] This inhibitory action is central to its role in regulating synaptic plasticity, specifically cerebellar long-term depression (LTD), and consequently, motor learning.[4][5]

The NO/cGMP/PKG/G-Substrate Signaling Pathway

The canonical pathway involving G-substrate is initiated by the influx of calcium in Purkinje cells, which activates neuronal nitric oxide synthase (nNOS) to produce NO. NO, a diffusible gas, activates soluble guanylate cyclase (sGC), leading to an increase in intracellular cGMP levels.[6] cGMP then activates PKG, which subsequently phosphorylates G-substrate on specific threonine residues.[7] The phosphorylated G-substrate then inhibits protein phosphatases, leading to a sustained phosphorylation state of downstream targets that are crucial for the induction of LTD.[5]

Quantitative Data

The following tables summarize key quantitative parameters related to G-substrate phosphorylation and its inhibitory effects on protein phosphatases.

| Parameter | Value | Enzyme | Substrate | Conditions | Reference |

| Km | 0.2 µM | cGMP-dependent protein kinase | Recombinant G-substrate | In vitro kinase assay | [1] |

| Km | 2.0 µM | cAMP-dependent protein kinase | Recombinant G-substrate | In vitro kinase assay | [1] |

Table 1: Michaelis-Menten constants (Km) for G-substrate phosphorylation by protein kinases.

| Parameter | Value | Enzyme | Inhibitor | Conditions | Reference |

| IC50 | 131 ± 27 nM | Protein Phosphatase-1 (catalytic subunit) | Phosphorylated G-substrate | In vitro phosphatase inhibition assay | [1] |

Table 2: Half-maximal inhibitory concentration (IC50) of phosphorylated G-substrate.

Role in Cerebellar Long-Term Depression and Motor Learning

Cerebellar LTD is a form of synaptic plasticity characterized by a persistent reduction in the efficacy of parallel fiber to Purkinje cell synapses.[8] This process is considered a cellular substrate for motor learning.[9] Studies using G-substrate knockout mice have demonstrated the importance of this protein in motor learning. While general motor coordination may appear normal, these mice show impairments in specific motor learning tasks, such as the long-term adaptation of the optokinetic eye movement response.[4] Interestingly, LTD is only transiently impaired in younger G-substrate knockout mice, suggesting the existence of compensatory mechanisms in adults.[4] The established mechanism involves the inhibition of protein phosphatases by phosphorylated G-substrate, which prevents the dephosphorylation of proteins required for the internalization of AMPA receptors at the postsynaptic membrane, a key step in LTD.[5]

Experimental Protocols

In Vitro G-Substrate Phosphorylation Assay

This protocol describes a method for phosphorylating recombinant G-substrate using cGMP-dependent protein kinase.

Materials:

-

Recombinant G-substrate

-

Recombinant cGMP-dependent protein kinase (PKG)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP

-

ATP solution

-

cGMP solution

-

SDS-PAGE equipment

-

Phosphorimager

Procedure:

-

Prepare a reaction mixture containing kinase reaction buffer, recombinant G-substrate (final concentration, e.g., 1-5 µM), and cGMP (final concentration, e.g., 10 µM).

-

Initiate the reaction by adding a mixture of [γ-³²P]ATP and non-labeled ATP (final concentration, e.g., 100 µM).

-

Add PKG to the reaction mixture to start the phosphorylation.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Analyze the incorporation of ³²P into G-substrate using a phosphorimager.

Protein Phosphatase Inhibition Assay

This protocol outlines a method to measure the inhibitory effect of phosphorylated G-substrate on protein phosphatase activity.

Materials:

-

Phosphorylated G-substrate (prepared as in 5.1, with non-radioactive ATP)

-

Protein Phosphatase-1 (PP1) catalytic subunit

-

Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM MnCl₂, 1 mM DTT)

-

Phosphorylated substrate for PP1 (e.g., ³²P-labeled phosphorylase a)

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of phosphorylated G-substrate in phosphatase assay buffer.

-

In a multi-well plate, add the PP1 catalytic subunit and the different concentrations of phosphorylated G-substrate.

-

Pre-incubate for 10 minutes at 30°C.

-

Initiate the phosphatase reaction by adding the ³²P-labeled phosphorylase a substrate.

-

Incubate at 30°C for 10-20 minutes.

-

Stop the reaction by adding cold TCA to precipitate the protein.

-

Centrifuge the samples to pellet the protein.

-

Measure the amount of released ³²P in the supernatant using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of phosphorylated G-substrate and determine the IC₅₀ value.

Conclusion and Future Directions

G-substrate is a critical downstream effector of the NO/cGMP/PKG signaling pathway in cerebellar Purkinje cells. Its function as a phosphorylation-dependent inhibitor of protein phosphatases provides a mechanism for the fine-tuning of synaptic plasticity. The link between G-substrate, cerebellar LTD, and motor learning highlights its importance in higher-order brain functions. Future research should focus on identifying the full range of downstream targets affected by G-substrate-mediated phosphatase inhibition and exploring the therapeutic potential of modulating this pathway in neurological disorders characterized by cerebellar dysfunction.

References

- 1. Phosphorylation-dependent inhibition of protein phosphatase-1 by G-substrate. A Purkinje cell substrate of the cyclic GMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. G-substrate: the cerebellum and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of G-Substrate in the NO/cGMP/PKG Signal Transduction Pathway for Photic Entrainment of the Hamster Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual involvement of G-substrate in motor learning revealed by gene deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-term depression and other synaptic plasticity in the cerebellum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitric oxide-evoked cGMP production in Purkinje cells in rat cerebellum: an immunocytochemical and pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabotropic Glutamate Receptor Activation in Cerebellar Purkinje Cells as Substrate for Adaptive Timing of the Classically Conditioned Eye-Blink Response | Journal of Neuroscience [jneurosci.org]

- 8. Cerebellar long-term depression: characterization, signal transduction, and functional roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

G-Subtide: A Technical Guide to Expression, Localization, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-Subtide is a peptide substrate of the cGMP-dependent protein kinase (PKG) and is notably localized within the Purkinje cells of the cerebellum. Its specific phosphorylation by PKG suggests a significant role in the intricate signaling cascades of these neurons. Understanding the expression patterns, subcellular localization, and the signaling pathways involving this compound is crucial for elucidating its physiological function and its potential as a therapeutic target. This technical guide provides an in-depth overview of this compound, summarizing key data, detailing relevant experimental protocols, and visualizing associated molecular pathways.

This compound Expression and Localization

The expression of G-substrate, the protein from which this compound is derived, is highly specific. Studies have demonstrated that its mRNA and protein are almost exclusively found in the Purkinje cells of the cerebellum.[1][2] This restricted expression pattern underscores its specialized role in cerebellar function.

Table 1: Summary of this compound (G-substrate) Expression and Localization

| Tissue/Cell Type | Expression Level | Subcellular Localization | References |

| Cerebellum (Purkinje Cells) | High | Distal processes, including axonal endings and dendritic spines.[3] | [1][2][3] |

| Other Brain Regions | Very Low / Undetectable | Not well characterized | [1] |

| Non-neuronal Tissues | Not Detected | N/A | [1] |

This compound Signaling Pathway

This compound is a key component of the nitric oxide/cGMP/PKG signaling pathway in Purkinje cells. This pathway is initiated by the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO), leading to the production of cyclic guanosine monophosphate (cGMP).[4][5] cGMP then activates PKG, which in turn phosphorylates G-substrate.[2][4] The phosphorylated G-substrate can then act as an inhibitor of protein phosphatases, such as protein phosphatase 2A (PP2A), thereby modulating downstream signaling events.[1]

Experimental Protocols

Immunohistochemistry (IHC) for this compound Localization

This protocol outlines the general steps for localizing this compound in paraffin-embedded cerebellar tissue sections.

1. Deparaffinization and Rehydration:

- Immerse slides in xylene (2 changes, 5 minutes each).

- Transfer to 100% ethanol (2 changes, 3 minutes each).

- Transfer to 95% ethanol (2 minutes).

- Transfer to 70% ethanol (2 minutes).

- Rinse in distilled water.

2. Antigen Retrieval:

- Immerse slides in a pre-heated antigen retrieval solution (e.g., 0.01 M citrate buffer, pH 6.0).

- Heat in a water bath or pressure cooker according to established lab protocols (e.g., 95-100°C for 20-40 minutes).[6]

- Allow slides to cool to room temperature.

- Rinse slides in a wash buffer (e.g., PBS or TBS).

3. Blocking:

- Incubate sections with a blocking solution (e.g., 1% BSA in PBS-T) for 30-60 minutes at room temperature to block non-specific antibody binding.[7]

4. Primary Antibody Incubation:

- Dilute the primary antibody against G-substrate to its optimal concentration in the blocking solution.

- Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.[7]

5. Secondary Antibody Incubation:

- Wash slides with wash buffer (3 changes, 5 minutes each).

- Incubate with a biotinylated or fluorophore-conjugated secondary antibody diluted in blocking solution for 1-2 hours at room temperature.[7][8]

6. Detection:

- For biotinylated secondary antibodies, wash and then incubate with an avidin-biotin-enzyme complex (e.g., HRP).

- For fluorophore-conjugated antibodies, proceed to mounting.

- Wash slides with wash buffer.

7. Chromogenic Development (for HRP):

- Incubate sections with a chromogen solution (e.g., DAB) until the desired stain intensity develops.

- Rinse with distilled water to stop the reaction.

8. Counterstaining and Mounting:

- Counterstain with a suitable nuclear stain (e.g., hematoxylin).

- Dehydrate through a graded ethanol series and xylene.

- Mount with a permanent mounting medium.

Western Blotting for Phosphorylated this compound

This protocol details the detection of phosphorylated this compound (G-substrate) in cerebellar lysates.

1. Sample Preparation:

- Homogenize cerebellar tissue in a lysis buffer containing phosphatase and protease inhibitors.

- Centrifuge the lysate to pellet cellular debris and collect the supernatant.

- Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford).

2. SDS-PAGE:

- Mix protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

- Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

- Run the gel until the dye front reaches the bottom.

3. Protein Transfer:

- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

4. Blocking:

- Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST) for 1 hour at room temperature.[9][10] For phospho-specific antibodies, BSA is often preferred to avoid cross-reactivity with phosphoproteins in milk.[9][10]

5. Primary Antibody Incubation:

- Incubate the membrane with a primary antibody specific for phosphorylated G-substrate, diluted in blocking buffer, overnight at 4°C with gentle agitation.

6. Secondary Antibody Incubation:

- Wash the membrane with TBST (3 changes, 5-10 minutes each).

- Incubate with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

7. Detection:

- Wash the membrane with TBST (3 changes, 10 minutes each).

- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

- Capture the signal using an appropriate imaging system.

8. Stripping and Reprobing (Optional):

- To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and reprobed with an antibody against total G-substrate.

Subcellular Fractionation

This protocol provides a general workflow for separating cellular components to determine the subcellular localization of this compound.

1. Cell/Tissue Homogenization:

- Homogenize fresh or frozen cerebellar tissue in an ice-cold hypotonic buffer containing protease and phosphatase inhibitors.

2. Differential Centrifugation:

- Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet the nuclei.

- Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet the mitochondria.

- Microsomal Fraction: Transfer the resulting supernatant to an ultracentrifuge tube and spin at a very high speed (e.g., 100,000 x g for 1 hour) to pellet the microsomal fraction (endoplasmic reticulum and Golgi).

- Cytosolic Fraction: The final supernatant contains the soluble cytosolic proteins.

3. Analysis:

- Analyze each fraction by Western blotting using antibodies against this compound and organelle-specific markers to confirm the purity of the fractions and determine the localization of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating this compound expression and localization.

References

- 1. pnas.org [pnas.org]

- 2. Dual involvement of G-substrate in motor learning revealed by gene deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Association and colocalization of G protein alpha subunits and Purkinje cell protein 2 (Pcp2) in mammalian cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. G-substrate: the cerebellum and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Experimental Validation Of Peptide Immunohistochemistry Controls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]